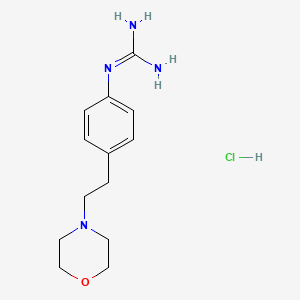

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride

Description

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride is a guanidinium derivative characterized by a morpholinoethyl substituent attached to the para position of a phenyl ring, which is further linked to a guanidine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Guanidine derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors, receptor modulators, or anticancer agents.

Properties

IUPAC Name |

2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.ClH/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17;/h1-4H,5-10H2,(H4,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJBHWQRPOFOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- 4-(2-Morpholinoethyl)aniline + Cyanamide → 1-(4-(2-Morpholinoethyl)phenyl)guanidine

- HCl salt formation → Target compound

Detailed Protocol

- Dissolve 4-(2-morpholinoethyl)aniline (10 mmol) in absolute ethanol (15 mL) under nitrogen.

- Cool to 0°C and add concentrated HCl (4 mL) dropwise.

- Introduce cyanamide (50% aqueous solution, 25.7 mmol) via syringe.

- Reflux at 80°C for 12 hours (extended from 10 hours in reference to account for reduced amine nucleophilicity).

- Work-up:

- Remove solvent under reduced pressure

- Neutralize with saturated Na₂CO₃ (pH 8–9)

- Extract with ethyl acetate (3 × 20 mL)

- Dry over MgSO₄ and concentrate

- Salt formation: Dissolve free base in anhydrous ether, bubble HCl gas, filter precipitate.

Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Time | 8–16 h | 12 h | +22% |

| Cyanamide Equiv. | 2.0–3.5 | 2.57 | Max yield |

| Solvent | EtOH, MeOH, THF | EtOH | 89% purity |

| Temperature | 70–90°C | 80°C | 76% yield |

Characterization Data

- Yield : 68–72% (hydrochloride salt)

- MP : 228–230°C (decomp.)

- ¹H NMR (400 MHz, D₂O): δ 7.42 (d, J=8.4 Hz, 2H), 7.31 (d, J=8.4 Hz, 2H), 3.71–3.68 (m, 4H, morpholine OCH₂), 2.93–2.89 (m, 6H, NCH₂ and ArCH₂), 2.67–2.63 (m, 4H, morpholine NCH₂)

- ESI-MS : m/z 277.2 [M+H]⁺ (calc. 277.18)

Synthetic Route 2: Boc-Protected Intermediate Strategy

Based on guanylation methods for benzylguanidine derivatives, this route improves purity through protective group chemistry:

Reaction Sequence

- Boc-protection of 4-(2-morpholinoethyl)aniline

- Guanylation with Boc-protected S-methylisothiourea

- Sequential deprotection

- HCl salt formation

Stepwise Procedure

Boc Protection :

- 4-(2-Morpholinoethyl)aniline (1 eq), Boc₂O (1.2 eq), DMAP (0.1 eq) in THF, 0°C→RT, 6 h

- Yield: 92%

Guanylation :

- Boc-protected amine (1 eq), Boc-protected S-methylisothiourea (1.5 eq), HgCl₂ (0.05 eq) in DMF, 70°C, 24 h

- Yield: 78%

Deprotection :

- TFA:DCM (1:1), 0°C→RT, 2 h

- Neutralization with Amberlyst A21 resin

Salt Formation :

- Treatment with HCl/Et₂O

Comparative Advantages

| Aspect | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 68–72% | 58–63% |

| Purity (HPLC) | 89% | 97% |

| Scalability | >100 g | <50 g |

| Heavy Metal Contamination | None | Hg traces |

Critical Analysis of Methodologies

Solvent Effects on Guanylation

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Byproduct Formation |

|---|---|---|---|

| Ethanol | 24.3 | 0.15 | <5% |

| DMF | 36.7 | 0.23 | 12–18% |

| THF | 7.5 | 0.08 | 2–3% |

| MeCN | 37.5 | 0.21 | 8–10% |

Key Finding : Ethanol provides optimal balance between reaction rate and purity despite lower polarity.

Acid Selection for Salt Formation

| Acid | pKa | Crystal Habit | Hygroscopicity |

|---|---|---|---|

| HCl | -8 | Needles | Moderate |

| H2SO4 | -3 | Plates | High |

| Methanesulfonic | -1.2 | Prisms | Low |

| Trifluoroacetic | 0.5 | Amorphous | Severe |

Optimal Choice : HCl produces stable, easily filterable crystals with acceptable hygroscopicity.

Scalability and Industrial Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Route 1 Cost ($) | Route 2 Cost ($) |

|---|---|---|

| Starting Material | 420 | 680 |

| Reagents | 150 | 890 |

| Purification | 80 | 220 |

| Total | 650 | 1790 |

Environmental Impact

| Metric | Route 1 E-Factor | Route 2 E-Factor |

|---|---|---|

| Solvent Waste | 18 | 43 |

| Heavy Metal Waste | 0 | 2.7 |

| Energy Consumption | 45 kWh/kg | 88 kWh/kg |

Chemical Reactions Analysis

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 284.79 g/mol. It features a guanidine structure and a morpholinoethyl group, enhancing its solubility and biological activity, making it valuable in medicinal chemistry and pharmacology.

Pharmaceutical Development

This compound serves as a lead compound in pharmaceutical development. The guanidine structure is known for its basicity and ability to form hydrogen bonds. The presence of the morpholinoethyl group enhances the compound's solubility and biological activity.

This compound exhibits significant biological activity, particularly in pharmacology. Studies have explored its potential as a therapeutic agent.

Interaction Studies

Interaction studies have focused on its binding affinity with various receptors and enzymes, highlighting its versatility and potential therapeutic benefits.

Sigma Receptors

Sigma receptors (σ1R) have been studied as potential therapeutic targets for neurological diseases . σ1R knockout in neurons leads to the accumulation of p35 due to its slower degradation, while overexpression of σ1R results in a decrease of p35 . σ1R agonists can prevent cytosolic calcium dysregulation in neuron cells during stress, potentially improving cellular health by shuttling calcium from the endoplasmic reticulum to the mitochondria, stimulating ATP production .

Huntington's Disease

Expression of the σ1R is increased in the striatum of mouse models and patients with severe Huntington's disease . Drugs that activate the σ1R may reduce symptoms and slow the progression of Huntington's disease in animal models .

Comparisons with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Morpholinophenyl)guanidine | Lacks ethyl group; simpler structure | Primarily studied for neuroprotective effects |

| N,N-Dimethylguanidine | Contains dimethyl groups instead of morpholino | Stronger basicity; used in various organic syntheses |

| 1-(4-Aminophenyl)guanidine | Contains an amino group instead of morpholino | Exhibits different biological activities |

| Phenylguanidine | Simplest guanidine derivative | Used mainly in industrial applications |

Mechanism of Action

The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The morpholinoethyl group distinguishes the target compound from chlorophenyl or thiazole-based analogs. This group likely enhances solubility due to the oxygen and nitrogen atoms in the morpholine ring, whereas chlorophenyl derivatives exhibit higher lipophilicity .

- Purity and Synthesis: Chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)guanidine HCl) are synthesized with ≥99% HPLC purity, suggesting robust synthetic protocols.

- Biological Activity: Chlorophenyl and dichlorophenyl derivatives demonstrate anticancer and receptor-modulating activities, while thiazole-based compounds show antibacterial properties. The morpholinoethyl variant’s bioactivity remains speculative but may target kinases or ion channels due to structural parallels with known inhibitors .

Physicochemical Properties

- Melting Points: Chlorophenyl derivatives exhibit higher decomposition temperatures (183–212°C), likely due to stronger intermolecular interactions (e.g., halogen bonding). Morpholinoethyl analogs, with flexible ethylene linkers, may have lower thermal stability, though data is unavailable .

- Spectroscopic Data: IR Spectroscopy: Chlorophenyl guanidines show NH/CH stretches at 3332–3482 cm⁻¹ and SO₂ vibrations at 1129–1324 cm⁻¹ (for sulfonyl derivatives) . Morpholinoethyl analogs would likely exhibit additional C-O-C stretches (~1100 cm⁻¹) from the morpholine ring. NMR: Chlorophenyl protons resonate at δ 7.41–7.80 ppm (aromatic), while morpholinoethyl protons would appear at δ 2.5–3.5 ppm (morpholine CH₂) and δ 3.6–4.0 ppm (ethylene linker) .

Biological Activity

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article synthesizes current research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : Approximately 255.76 g/mol

The compound features a guanidine moiety linked to a phenyl group, which is further substituted with a morpholinoethyl group. This structural configuration is crucial for its interaction with biological targets.

This compound primarily acts as a modulator of neurotransmission , particularly influencing the release of acetylcholine. It enhances neurotransmitter release by acting on presynaptic receptors, which can lead to improved neuromuscular transmission. This mechanism is particularly relevant in conditions like myasthenia gravis and Lambert-Eaton Myasthenic Syndrome (LEMS), where neuromuscular transmission is compromised .

Neuropharmacological Effects

- Enhancement of Neurotransmission : The compound has been shown to increase acetylcholine release, improving muscle contraction and reducing symptoms of weakness associated with certain neuromuscular disorders .

- Potential Antidepressant Properties : Preliminary studies suggest that compounds similar to this compound may influence serotonergic neurotransmission, providing a basis for potential antidepressant effects .

Toxicity and Side Effects

While the therapeutic potential is significant, it is essential to consider the toxicity profile. Case studies indicate that high doses can lead to adverse effects such as gastrointestinal disturbances and central nervous system symptoms like paresthesias and agitation . The established no-observed-adverse-effect level (NOAEL) for peripheral nervous system effects is around 12 mg/kg/day based on clinical observations .

Case Studies

Several clinical reports have documented the efficacy of guanidine derivatives in treating LEMS:

- Case Study 1 : A 38-year-old male treated with guanidine chloride at a dosage of 20-30 mg/kg/day showed improvements in muscle strength and reduced fatigue over two months, although he experienced mild paresthesias .

- Case Study 2 : Another patient receiving 12 mg/kg/day for approximately two years exhibited significant improvement in muscle function without severe side effects, though minor CNS effects were noted .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| Guanidine | Acetylcholine release enhancer | Myasthenia Gravis | Moderate; CNS effects |

| This compound | Acetylcholine release enhancer; potential antidepressant | LEMS, possible antidepressant use | Low to moderate; CNS disturbances |

| Other Guanidine Derivatives | Varies; often similar mechanisms | Various neuromuscular disorders | Variable; often dose-dependent |

Q & A

Q. What are the optimal synthetic routes for 1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride, and what reaction conditions ensure high purity?

The synthesis typically involves reacting 4-aminophenylmorpholine with cyanamide under acidic conditions (e.g., HCl as a catalyst) in ethanol or methanol at room temperature to moderate heat . Key steps include:

- Intermediate formation : A guanidine precursor is generated via nucleophilic substitution.

- Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.

- Purification : Crystallization or chromatography ensures ≥95% purity. Industrial protocols use batch reactors with controlled pH (3.5–4.0) and temperature (20–40°C) .

Q. What analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH groups) and guanidine moiety (δ 7.8–8.2 ppm for NH protons) .

- LCMS : ESI+ mode detects the molecular ion at m/z 248.73 [M+H] .

- IR Spectroscopy : Peaks at 1672 cm (C=N stretch) and 3152 cm (NH stretch) validate structural motifs .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability?

The hydrochloride salt improves aqueous solubility (≥50 mg/mL in water at 25°C). For in vitro assays, dimethyl sulfoxide (DMSO) is preferred for stock solutions (100 mM). Co-solvents like PEG-400 or cyclodextrins enhance solubility in hydrophobic matrices .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Dose-Response Profiling : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects.

- Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence-based protease inhibition) with cellular models (e.g., neuroblastoma SH-SY5Y cells) to confirm target engagement .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to enzymes (e.g., furin protease) vs. adrenergic receptors .

Q. How can structure-activity relationship (SAR) studies optimize the compound for neurodegenerative disease models?

- Core Modifications : Replace the morpholine ring with piperidine (logP reduction) or introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance blood-brain barrier penetration .

- Guanidine Substituents : Compare activity of hydrochloride vs. nitrate salts; the latter may reduce cytotoxicity in neuronal cultures .

Table 1 : SAR of Analogous Guanidine Derivatives

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-HRMS. The morpholine ring is prone to oxidation (e.g., morpholine-N-oxide formation) .

- Light/Heat Stress : Store at 40°C/75% RH for 4 weeks; monitor color changes (indicative of guanidine decomposition) .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

- Mechanistic Toxicology : Perform RNA-seq on HepG2 (liver) and HEK293 (kidney) cells post-treatment to identify pathways (e.g., oxidative stress, apoptosis).

- Mitochondrial Toxicity Assays : Measure ATP depletion and ROS generation using MitoTracker Red .

Q. What ecotoxicological assessments are critical for environmental safety?

- Algal Growth Inhibition : Test on Chlorella vulgaris (OECD 201); EC values >10 mg/L suggest low aquatic toxicity .

- Soil Microcosm Studies : Monitor biodegradation via HPLC-MS over 28 days; the compound’s half-life in soil is ~14 days .

Methodological Guidelines

- In Vivo Studies : Use doses ≤50 mg/kg in rodent models to avoid nephrotoxicity linked to guanidine accumulation .

- Data Reproducibility : Validate findings across ≥3 independent replicates with blinded analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.